
(Benzene-1,2,4,5-tetrayl)tetrakis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(diphenylphosphino)benzene is an organophosphorus compound that serves as a versatile ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of multimetal complexes . The compound’s structure consists of a benzene ring substituted with four diphenylphosphino groups at the 1, 2, 4, and 5 positions, providing multiple coordination sites for metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(diphenylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromobenzene with diphenylphosphine in the presence of a base such as potassium tert-butoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(diphenylphosphino)benzene are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis(diphenylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Coordination: The compound readily forms coordination complexes with transition metals such as nickel, palladium, and platinum.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal halides (e.g., NiCl2, PdCl2, PtCl2) and oxidizing agents (e.g., hydrogen peroxide for oxidation reactions) . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal-phosphine complexes, phosphine oxides, and substituted phosphine derivatives .
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(diphenylphosphino)benzene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,2,4,5-tetrakis(diphenylphosphino)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A bidentate ligand with two diphenylphosphino groups, used in coordination chemistry.
1,2,4,5-Tetrakis(isopropylthio)benzene: A similar compound with isopropylthio groups instead of diphenylphosphino groups, used in the synthesis of redox-active complexes.
Uniqueness
1,2,4,5-Tetrakis(diphenylphosphino)benzene is unique due to its tetradentate nature, allowing it to form more complex and stable multimetal complexes compared to bidentate ligands like 1,2-bis(diphenylphosphino)benzene . Its ability to act as a rigid connector between redox-active groups makes it valuable in the design of materials with tailored electronic properties .
Propriétés
Numéro CAS |
123739-99-1 |
|---|---|
Formule moléculaire |
C54H42P4 |
Poids moléculaire |
814.8 g/mol |
Nom IUPAC |
diphenyl-[2,4,5-tris(diphenylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C54H42P4/c1-9-25-43(26-10-1)55(44-27-11-2-12-28-44)51-41-53(57(47-33-17-5-18-34-47)48-35-19-6-20-36-48)54(58(49-37-21-7-22-38-49)50-39-23-8-24-40-50)42-52(51)56(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-42H |
Clé InChI |
AZQCCLQJGZMDPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)

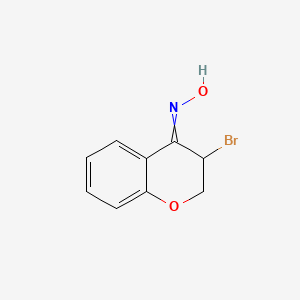
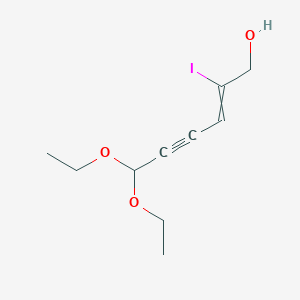

![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
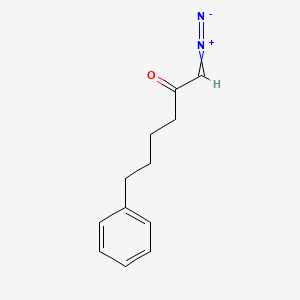
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
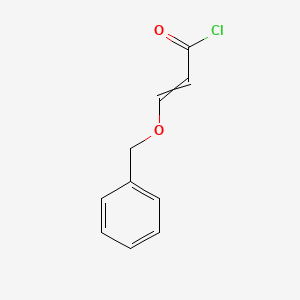

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
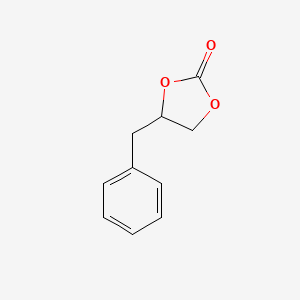
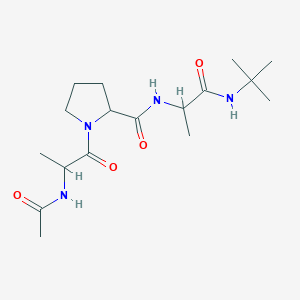
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
